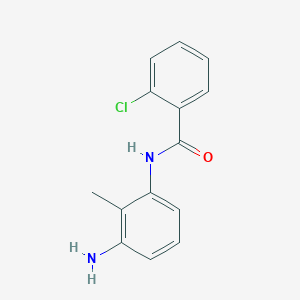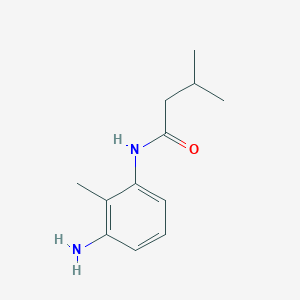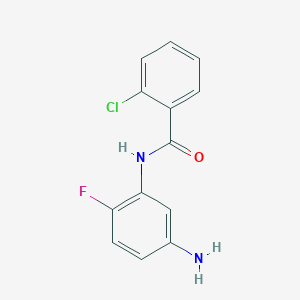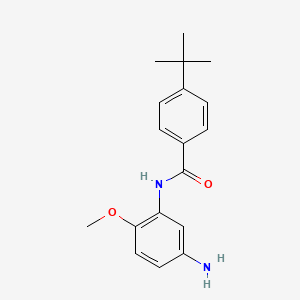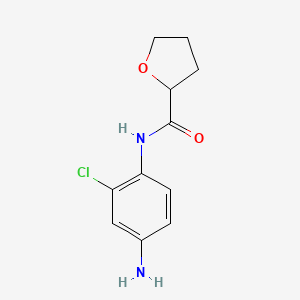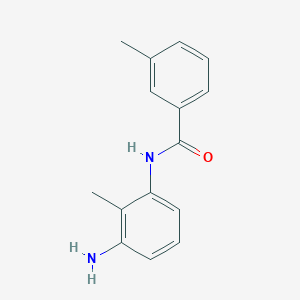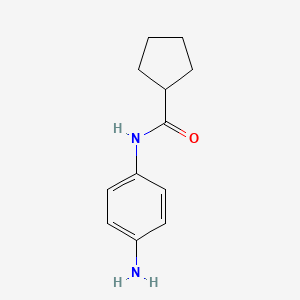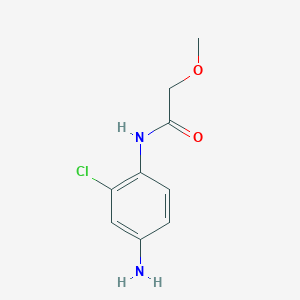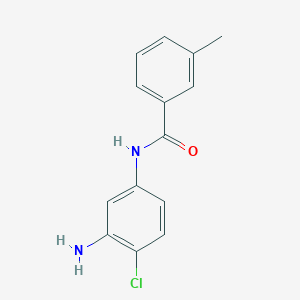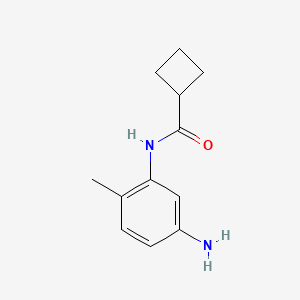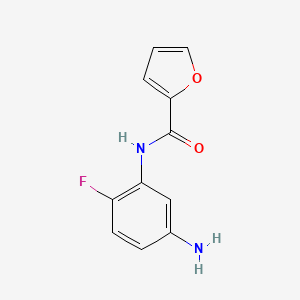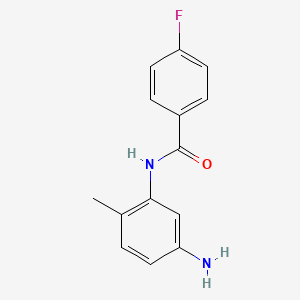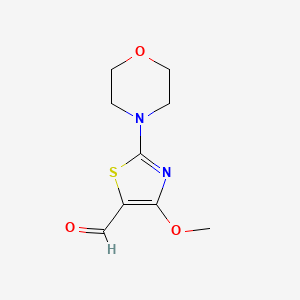![molecular formula C13H20N2O B1320501 [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol CAS No. 898289-58-2](/img/structure/B1320501.png)
[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol: is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol It is characterized by the presence of a diazepane ring substituted with a methyl group and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol typically involves the reaction of 4-methyl-1,4-diazepane with benzaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-6 hours
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide
Major Products Formed:
Oxidation: [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanone
Reduction: [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanolamine
Substitution: Various halogenated or alkylated derivatives
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Studied for its effects on cellular processes and signaling pathways.
Medicine:
- Explored for its potential therapeutic applications, including as an anxiolytic or antidepressant agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- [4-(4-Methyl-1,4-diazepan-1-yl)methyl]phenol
- [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanone
- [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanolamine
Comparison:
- [4-(4-Methyl-1,4-diazepan-1-yl)methyl]phenol: Similar structure but with a hydroxyl group instead of a methanol moiety, leading to different chemical properties and reactivity.
- [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanone: Contains a ketone group, making it more susceptible to reduction reactions compared to [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol.
- [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanolamine: Features an amine group, which can participate in different types of chemical reactions, such as acylation and alkylation.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-7-2-8-15(10-9-14)13-5-3-12(11-16)4-6-13/h3-6,16H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPOSPVFLJMLQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594656 |
Source


|
| Record name | [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-58-2 |
Source


|
| Record name | 4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
